molecular formula C7H7F3N2O2 B1586283 ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate CAS No. 129768-30-5

ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1586283
CAS No.: 129768-30-5
M. Wt: 208.14 g/mol
InChI Key: AKFFNTKRAYWFRN-UHFFFAOYSA-N
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Description

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C7H7F3N2O2 and its molecular weight is 208.14 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a synthetic compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure that includes two nitrogen atoms. The incorporation of a trifluoromethyl group (-CF₃) significantly enhances both the chemical stability and biological activity of the compound. This article explores its biological activity, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, supported by various studies and findings.

  • Molecular Formula : C₇H₇F₃N₂O₂
  • Structure : Contains a pyrazole ring with an ethyl ester and a trifluoromethyl group.

The trifluoromethyl group increases the lipophilicity of the compound, improving its bioavailability and therapeutic efficacy. This modification allows for better interaction with biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections .

Antiviral Properties

Research has indicated that compounds containing pyrazole structures can exhibit antiviral activity. This compound may interact with viral enzymes or receptors, although specific mechanisms require further investigation .

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, such as COX-1 and COX-2. For instance, one study reported that pyrazole derivatives exhibited significant inhibition of these enzymes, suggesting that this compound could be developed into effective anti-inflammatory agents .

Anticancer Potential

The anticancer activity of this compound has garnered attention in recent years. Pyrazole derivatives are known to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and modulate key signaling pathways associated with tumor growth .

Case Study: In Vitro Anticancer Activity

A study focusing on the anticancer effects of pyrazole derivatives highlighted that compounds with similar structures exhibited antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. This compound is hypothesized to share these properties due to its structural similarities .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
This compoundAntimicrobial, Anti-inflammatory, AnticancerExhibits significant inhibition of COX enzymes; induces apoptosis in cancer cells
PazopanibAnticancerApproved drug targeting multiple cancers; shows effectiveness against renal cell carcinoma
RuxolitinibAnticancerJAK inhibitor used for myelofibrosis; highlights importance of pyrazole in cancer therapy

This table illustrates how this compound compares with other notable pyrazole-containing compounds regarding their biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antiviral Properties
Research indicates that ETPC exhibits potential antimicrobial and antiviral activity. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammatory responses. The trifluoromethyl group is believed to enhance the compound's metabolic stability and bioavailability, which are critical for therapeutic efficacy.

Anti-inflammatory and Analgesic Agents
ETPC has been investigated for its potential as an anti-inflammatory and analgesic agent. Its ability to modulate key signaling pathways in cells suggests that it could influence processes such as proliferation, differentiation, and apoptosis. Further studies are needed to elucidate the specific mechanisms of action and therapeutic applications.

Cancer Research
The compound's structural features make it a candidate for developing anticancer agents. The unique combination of the pyrazole core with the trifluoromethyl group may enhance interactions with biological targets relevant to cancer treatment .

Agrochemical Applications

ETPC serves as a key intermediate in synthesizing various agrochemicals, including herbicides. Its structural similarities with other pyrazole derivatives suggest potential applications in pest control formulations . The incorporation of ETPC into agricultural chemicals may improve their efficacy due to enhanced solubility and stability.

Materials Science Applications

The unique properties of ETPC allow for exploration in materials science. The electron-withdrawing trifluoromethyl group can impart interesting characteristics to materials incorporating this molecule, potentially leading to novel applications in coatings, polymers, and other advanced materials .

Case Studies

  • Antimicrobial Activity Study : A study conducted on ETPC demonstrated its effectiveness against various bacterial strains. The compound showed significant inhibition of bacterial growth at low concentrations, indicating its potential as a new antimicrobial agent.
  • Inflammation Model : In vitro experiments using cell lines treated with ETPC revealed a reduction in pro-inflammatory cytokines. This suggests that ETPC could be developed into a therapeutic agent for inflammatory diseases.
  • Synthesis of Novel Derivatives : Researchers have successfully synthesized derivatives of ETPC with enhanced biological activity, showcasing its versatility as a scaffold for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for high yield?

  • Answer: The compound is typically synthesized via cyclocondensation of hydrazines with β-keto esters or via halogenation/trifluoromethylation of pre-formed pyrazole cores. Multi-step protocols often involve optimizing solvent polarity (e.g., ethanol or THF), temperature (reflux conditions), and catalysts (e.g., K₂CO₃ or Pd(PPh₃)₄ for cross-coupling). Yields improve with controlled stoichiometry and inert atmospheres. Post-synthesis, column chromatography (using ethyl acetate/petroleum ether) or recrystallization ensures purity .

Q. How should researchers handle and store this compound to ensure safety and stability during experiments?

  • Answer: Use gloves, lab coats, and eye protection to avoid skin/eye contact. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the trifluoromethyl or ester groups. Avoid exposure to moisture and strong oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed via licensed waste management .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?

  • Answer: ¹H/¹³C NMR : Identify pyrazole ring protons (δ 6.5–7.5 ppm) and ester carbonyl (δ ~165 ppm). FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹). HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns. XRD (if crystalline): Resolve bond angles/planarity of the pyrazole core .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software mitigate these issues?

  • Answer: Challenges include low crystal quality due to flexible ester groups and disorder in the trifluoromethyl moiety. SHELXL (via SHELXTL ) refines anisotropic displacement parameters and models disorder using PART instructions. High-resolution data (≤1.0 Å) and TWIN/BASF commands resolve twinning. Hydrogen bonding networks (e.g., C–H···O) are validated via PLATON .

Q. How does the introduction of the trifluoromethyl group influence the biological activity of pyrazole derivatives, and what in vitro assays are recommended to assess this?

  • Answer: The -CF₃ group enhances lipophilicity (logP), improving membrane permeability and metabolic stability. For antimicrobial activity, use broth microdilution assays (MIC/MBC) against S. aureus and E. coli. For enzyme inhibition (e.g., COX-2), employ fluorescence-based binding assays. Compare IC₅₀ values with non-fluorinated analogs to quantify -CF₃ contributions .

Q. What strategies can be employed to resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

  • Answer: Contradictions (e.g., unexpected NMR splitting) may arise from tautomerism or rotameric forms. Use variable-temperature NMR to probe dynamic effects. For mass spectral anomalies, employ tandem MS/MS to distinguish isobaric species. Cross-validate with DFT calculations (e.g., Gaussian) to predict stable conformers .

Q. In multi-step syntheses involving this compound, how can intermediates be efficiently purified and characterized to ensure subsequent reaction success?

  • Answer: After each step, monitor reactions via TLC (silica, UV detection). Use flash chromatography with gradient elution (hexane → ethyl acetate) for polar intermediates. For air-sensitive intermediates (e.g., boronic esters), employ Schlenk techniques. Confirm intermediate identity via ¹H NMR and LC-MS before proceeding .

Q. What computational methods are recommended to predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Answer: Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using flexible ligand docking. MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories. QM/MM : Calculate activation energies for covalent adduct formation. Validate predictions with SPR (surface plasmon resonance) binding assays .

Properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-5(12-11-4)7(8,9)10/h3H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFFNTKRAYWFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369426
Record name Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129768-30-5
Record name 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129768-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-3,3,3-trifluoro-1-propene (1 g, 5.716 mmol) in diethyl ether (2 ml) cooled with ice-bath under N2 atmosphere a solution of ethyl diazoacetate (1.06 ml, 8.574 mmol) in diethyl ether (3 ml) was added drop wise. The mixture was warmed to RT and then refluxed for 3 hours. The volatiles were removed under vacuum. Vacuum distillation provided the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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